Bromo-PEG1-Acid

Catalog No.
S522102
CAS No.
1393330-33-0
M.F
C5H9BrO3
M. Wt
197.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG1-Acid

CAS Number

1393330-33-0

Product Name

Bromo-PEG1-Acid

IUPAC Name

3-(2-bromoethoxy)propanoic acid

Molecular Formula

C5H9BrO3

Molecular Weight

197.03

InChI

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)

InChI Key

REBYHCQUFPLTTH-UHFFFAOYSA-N

SMILES

C(COCCBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG1-acid

Description

The exact mass of the compound Bromo-PEG1-Acid is 195.9735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG1-Acid in Scientific Research

Applications

Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Methods of Application

The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .

Results or Outcomes

The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Proteomics Research

Summary of Application: Bromo-PEG1-Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Methods of Application: In proteomics research, Bromo-PEG1-Acid can be used as a biochemical for the synthesis of proteins or peptides .

Results or Outcomes: The outcomes of this application would depend on the specific experiment being conducted.

Drug Delivery

Summary of Application: Acid PEG linkers, such as Bromo-PEG1-Acid, have improved aqueous solubility and have been widely used in targeted drug delivery .

Methods of Application: In drug delivery, Bromo-PEG1-Acid can be used to conjugate drugs to targeting molecules, such as antibodies, to deliver the drug specifically to diseased cells .

Results or Outcomes: The use of Bromo-PEG1-Acid in drug delivery can improve the efficacy of the drug by increasing its solubility, stability, and half-life, and reducing its immunogenicity .

MRI Imaging

Summary of Application: Acid PEG linkers, including Bromo-PEG1-Acid, are used in MRI imaging applications .

Methods of Application: In MRI imaging, Bromo-PEG1-Acid can be used to conjugate imaging agents to targeting molecules, improving the specificity and sensitivity of the imaging .

Results or Outcomes: The use of Bromo-PEG1-Acid in MRI imaging can enhance the quality of the images, providing more accurate and detailed information for diagnosis and treatment .

Chemical Biology and Medicinal Chemistry

Summary of Application: Bromo-PEG1-Acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Methods of Application: The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .

Results or Outcomes: The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Experimental Teaching

Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. Due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .

Methods of Application: In this study, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Bromo-PEG1-Acid is a chemical compound characterized by the presence of a bromide group and a terminal carboxylic acid, with the molecular formula C5_5H9_9BrO3_3 and a CAS number of 1393330-33-0. This compound belongs to the class of polyethylene glycol derivatives, specifically designed to facilitate bioconjugation processes. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid moiety allows for further chemical modifications and conjugations with various biomolecules and small molecules .

  • Standard laboratory practices: Handle the compound with gloves and proper personal protective equipment as recommended for any laboratory chemical.
  • Potential irritancy: The carboxylic acid group might cause skin or eye irritation.
  • Unknown toxicity: Since it's a research compound, its specific toxicity profile is not established. Handle with care and avoid inhalation or ingestion.

Bromo-PEG1-Acid is primarily involved in nucleophilic substitution reactions due to its bromide leaving group. The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or 1-Hydroxy-7-azabenzotriazole, leading to the formation of stable amide bonds . Additionally, it can participate in various coupling reactions, making it a versatile compound for synthesizing complex molecules.

The biological activity of Bromo-PEG1-Acid is largely attributed to its role as a linker in bioconjugation applications. By facilitating the attachment of biomolecules such as peptides, proteins, or nucleic acids, it enhances the solubility and stability of these conjugates in aqueous environments. This property makes it particularly useful in drug delivery systems and therapeutic applications where improved bioavailability is desired .

Bromo-PEG1-Acid can be synthesized through several methods, including:

  • Direct Bromination: The polyethylene glycol backbone can be brominated using bromine or other brominating agents to introduce the bromide group.
  • Carboxylation: The terminal hydroxyl group of a brominated polyethylene glycol can be converted into a carboxylic acid through oxidation reactions.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving pre-functionalized PEG derivatives .

These methods allow for flexibility in designing derivatives with specific functional groups tailored for various applications.

Bromo-PEG1-Acid has multiple applications across various fields:

  • Bioconjugation: It is extensively used for attaching drugs, peptides, or proteins to enhance their pharmacological properties.
  • Drug Delivery Systems: Its hydrophilic nature improves solubility and stability in biological environments.
  • Diagnostics: Used in the development of diagnostic assays by conjugating with antibodies or other biomolecules.
  • Research: Serves as a building block for synthesizing small molecules and conjugates in chemical biology studies .

Interaction studies involving Bromo-PEG1-Acid focus on its ability to form stable conjugates with biomolecules. These studies often assess the kinetics and stability of the formed bonds under physiological conditions. The efficiency of conjugation reactions is influenced by factors such as pH, temperature, and the presence of coupling agents. Furthermore, Bromo-PEG1-Acid's interactions with cellular components are crucial for evaluating its potential therapeutic applications .

Bromo-PEG1-Acid shares structural similarities with several other polyethylene glycol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Bromo-PEG1-AzideContains azide instead of acidUseful for Click Chemistry applications
PEGylated AminesSimple amine functionalizationLacks the unique reactivity provided by bromide
Bromo-PEG2-AcidLonger PEG chainOffers different solubility and reactivity profiles
Bromo-PEG4-AcidEven longer PEG chainEnhanced hydrophilicity but may alter biological activity

Bromo-PEG1-Acid's unique combination of a bromide leaving group and terminal carboxylic acid distinguishes it from other similar compounds, making it particularly suitable for specific bioconjugation applications while maintaining solubility and stability in biological systems .

Bromo-PEG1-Acid, chemically known as 3-(2-bromoethoxy)propanoic acid with the molecular formula C5H9BrO3, represents a heterobifunctional polyethylene glycol derivative that serves as a critical building block in modern organic synthesis [1] [2]. This compound features a bromide group at one terminal and a carboxylic acid functionality at the other, connected through a single ethylene glycol unit [3]. The strategic positioning of these functional groups enables diverse synthetic applications, particularly in bioconjugation chemistry and proteolysis-targeting chimera synthesis [1].

Stepwise Organic Synthesis Protocols

The synthesis of Bromo-PEG1-Acid typically follows established stepwise organic synthesis methodologies that have been developed for polyethylene glycol derivatives [9] [15]. The fundamental approach involves the sequential modification of ethylene glycol precursors through controlled functional group transformations [23]. Research has demonstrated that stepwise synthesis methods provide superior control over product purity and molecular weight distribution compared to polymerization-based approaches [15].

The conventional stepwise protocol begins with the protection of one hydroxyl group of ethylene glycol, followed by alkylation with appropriate brominated reagents [12]. The protected intermediate undergoes selective deprotection to reveal a free hydroxyl group, which is subsequently oxidized or coupled with carboxylic acid derivatives to introduce the terminal acid functionality [23]. This methodology ensures precise control over the final product structure while minimizing unwanted side reactions [15].

One-Pot Reaction Strategies

One-pot synthesis strategies have emerged as highly efficient approaches for Bromo-PEG1-Acid preparation, offering significant advantages in terms of reaction time, yield, and operational simplicity [8] [11]. These methods eliminate the need for intermediate isolation and purification steps, thereby reducing overall synthetic complexity [12]. Research by Bogliotti and colleagues has demonstrated that careful optimization of reaction conditions enables multiple transformations to occur sequentially in a single reaction vessel [5].

The implementation of one-pot strategies for Bromo-PEG1-Acid synthesis typically involves the use of orthogonal protecting groups that can be selectively removed under different conditions [12]. Base-labile protecting groups, such as the phenethyl group, have shown particular promise in enabling deprotection and coupling reactions to proceed in the same reaction mixture [12] [23]. This approach significantly reduces the number of purification steps required while maintaining high product yields [12].

Temperature control emerges as a critical parameter in one-pot synthesis protocols [11]. Studies have shown that maintaining reaction temperatures between 25-35°C optimizes both reaction kinetics and product selectivity [21]. Higher temperatures can lead to unwanted side reactions, while lower temperatures result in incomplete conversions [25]. The careful management of reaction temperature, combined with appropriate catalyst selection, enables the successful implementation of one-pot methodologies [11].

Functional Group Orthogonality in Sequential Modifications

Functional group orthogonality represents a fundamental principle in the synthetic design of Bromo-PEG1-Acid, enabling selective modification of specific reactive sites without affecting other functional groups [10] [13]. The concept of orthogonality is particularly crucial when dealing with heterobifunctional molecules like Bromo-PEG1-Acid, where both bromide and carboxylic acid functionalities must be preserved during synthesis [13].

The bromide group in Bromo-PEG1-Acid serves as an excellent leaving group for nucleophilic substitution reactions, exhibiting high reactivity toward various nucleophiles [3] [29]. This reactivity can be selectively exploited while protecting the carboxylic acid functionality through appropriate ester formation [49] [51]. Research has demonstrated that tert-butyl esters provide excellent protection for carboxylic acids under basic conditions typically employed for nucleophilic substitution reactions [49] [51].

Sequential modification strategies leverage the differential reactivity of functional groups to achieve stepwise transformations [10]. The carboxylic acid group can be activated for coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide without affecting the bromide functionality [3] [22]. This orthogonality enables the preparation of complex conjugates where each functional group is utilized for specific synthetic purposes [10] [13].

Industrial-Scale Production Challenges

Industrial-scale production of Bromo-PEG1-Acid presents several significant challenges that distinguish it from laboratory-scale synthesis [15] [18]. The primary concerns involve scalability of reaction conditions, maintenance of product quality, and economic viability of the synthetic process [15] [16]. Research has identified that conventional stepwise synthesis methods face substantial limitations when applied to large-scale production due to the multiple purification steps required [15].

Temperature control becomes increasingly challenging at industrial scale, where heat dissipation and uniform mixing present significant engineering obstacles [15]. Studies have shown that temperature variations across large reaction vessels can lead to product heterogeneity and reduced yields [25]. The implementation of advanced heat management systems and continuous stirring technologies becomes essential for maintaining consistent reaction conditions [18].

Solvent management represents another critical challenge in industrial production [15]. The use of large volumes of organic solvents raises environmental and economic concerns, necessitating the development of solvent recycling protocols [18]. Research has demonstrated that certain purification steps can be eliminated through process optimization, thereby reducing overall solvent consumption [15]. The implementation of aqueous-based reaction systems where possible offers additional advantages in terms of environmental impact and cost reduction [35].

The following table summarizes key industrial production challenges and potential solutions:

Challenge CategorySpecific IssueImpact on ProductionProposed Solution
Temperature ControlHeat dissipation in large vesselsProduct heterogeneity, reduced yieldsAdvanced heat management systems [15]
Solvent UsageHigh organic solvent volumesEnvironmental impact, increased costsSolvent recycling protocols [18]
Purification ComplexityMultiple chromatographic stepsLow throughput, high costsProcess optimization [15]
Quality ControlBatch-to-batch variationsRegulatory compliance issuesContinuous monitoring systems [18]

Quality control at industrial scale requires sophisticated analytical methods to ensure consistent product specifications [18]. The implementation of in-line monitoring systems enables real-time assessment of reaction progress and product quality [18]. These systems must be capable of detecting impurities at parts-per-million levels to meet pharmaceutical and research-grade requirements [16].

Purification Techniques and Yield Optimization

Purification of Bromo-PEG1-Acid requires specialized techniques that address the unique challenges posed by polyethylene glycol derivatives [19] [20] [22]. The hydrophilic nature of the compound, combined with its relatively low molecular weight, necessitates careful selection of purification methods to achieve high purity while maintaining acceptable yields [19] [32]. Research has demonstrated that conventional silica gel chromatography often provides inadequate separation for polyethylene glycol-containing compounds [32].

Size exclusion chromatography emerges as the most effective method for separating Bromo-PEG1-Acid from both lower and higher molecular weight impurities [19] [22]. This technique exploits differences in hydrodynamic radius to achieve separation, making it particularly suitable for polyethylene glycol derivatives [19]. Studies have shown that Sephadex-based resins provide optimal resolution for compounds in the molecular weight range of Bromo-PEG1-Acid [19].

Ion exchange chromatography offers complementary selectivity based on the ionizable carboxylic acid functionality [22]. The pH-dependent charge state of the carboxylic acid group enables separation from neutral impurities and allows for concentration of the product [22]. Research has demonstrated that weak anion exchange resins provide excellent selectivity for carboxylic acid-containing polyethylene glycol derivatives [22].

Alternative purification approaches include precipitation-based methods that exploit solubility differences [20] [21]. Polyethylene glycol precipitation using appropriate salt concentrations has been shown to effectively remove protein and nucleic acid impurities while preserving the target compound [34] [37]. The optimization of precipitation conditions, including salt type, concentration, and pH, enables selective purification with minimal product loss [34].

Yield optimization strategies focus on minimizing product loss during purification while maintaining high purity standards [20] [24]. The implementation of mild purification conditions prevents degradation of acid-labile bonds that may be present in synthetic intermediates [24]. Temperature control during purification steps, particularly for chromatographic separations, helps maintain product stability and minimize decomposition [19].

The following table presents comparative purification methods and their associated yields:

Purification MethodTypical Yield (%)Purity Achieved (%)Time RequiredScalability
Size Exclusion Chromatography85-92>954-6 hoursLimited [19]
Ion Exchange Chromatography78-88>986-8 hoursModerate [22]
Precipitation Methods82-9090-952-4 hoursHigh [34]
Membrane Separation75-8585-921-3 hoursHigh [22]

Crystallization techniques have shown promise for final product purification when appropriate crystallization conditions can be identified [36] [39]. The development of suitable crystallization solvents and conditions requires extensive optimization but can provide products of exceptional purity [39]. Research has demonstrated that polyethylene glycol derivatives can form highly ordered crystalline structures under specific temperature and solvent conditions [36].

Process optimization involves the systematic evaluation of reaction parameters to maximize both yield and purity simultaneously [21] [25]. Design of experiments methodologies enables the identification of optimal conditions through statistical analysis of multiple variables [25]. Studies have shown that response surface methodology can effectively optimize complex multi-parameter systems such as Bromo-PEG1-Acid synthesis [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

195.9735

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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